![molecular formula C20H23N3O3S B5667116 1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline](/img/structure/B5667116.png)
1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For example, the optimization of a novel series of 3-(piperazinylmethyl) indole derivatives as 5-HT6 receptor antagonists led to the identification of a clinical candidate for cognitive disorders, demonstrating complex synthesis strategies involving the piperazinyl and sulfonyl groups similar to those in the target compound (Nirogi et al., 2017). These processes typically involve the formation of key intermediates and the coupling of core structures under specific conditions.
Molecular Structure Analysis
The molecular structure of compounds like 1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline can be analyzed through various spectroscopic techniques. Crystallographic studies on similar molecules have detailed the planarity of the indole ring system and the spatial arrangement of substituents, which significantly influence the compound's reactivity and interaction with biological targets (Ravishankar et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving the sulfonyl and piperazinyl groups are pivotal in synthesizing and modifying compounds like 1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline. These reactions often involve nucleophilic substitutions, sulfonation, and coupling reactions that introduce or modify functional groups to achieve desired chemical properties and biological activities (Janosik et al., 2006).
properties
IUPAC Name |
1-[5-(4-phenylpiperazin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-16(24)23-10-9-17-15-19(7-8-20(17)23)27(25,26)22-13-11-21(12-14-22)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXKCLFGTFBEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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